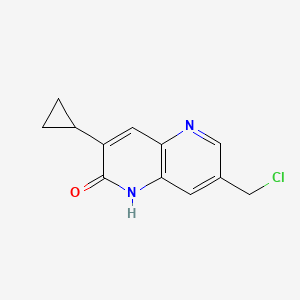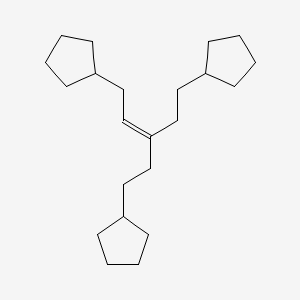
Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes two cyclopentane rings connected by a pentanediyl bridge with an ethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- typically involves the catalytic reductive cocyclooligomerization of enones and carbene equivalents. This process is promoted by a (quinox)Ni catalyst and uses CH₂Cl₂/Zn as the C₁ component . The reaction conditions are carefully controlled to ensure the formation of the desired cyclopentane derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of advanced catalytic systems and precise reaction conditions to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mechanism of Action
The mechanism of action of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclohexane: Another cycloalkane with a six-membered ring.
Cyclooctane: A larger cycloalkane with an eight-membered ring.
Uniqueness
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is unique due to its complex structure, which includes multiple cyclopentane rings and a pentanediyl bridge. This structural complexity imparts distinct chemical properties and reactivity compared to simpler cycloalkanes.
Properties
CAS No. |
54934-71-3 |
|---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
[5-cyclopentyl-3-(2-cyclopentylethyl)pent-2-enyl]cyclopentane |
InChI |
InChI=1S/C22H38/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h16,19-21H,1-15,17-18H2 |
InChI Key |
FWPQRPMGONIMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=CCC2CCCC2)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


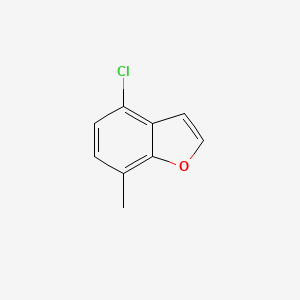

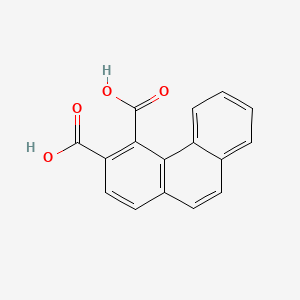
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
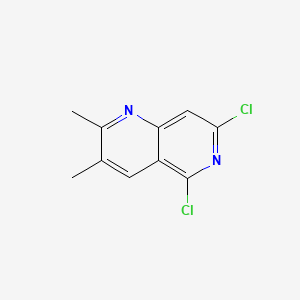
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
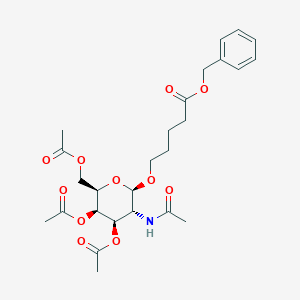
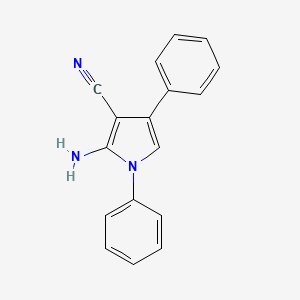
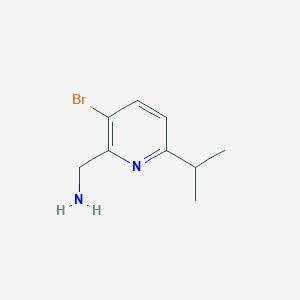
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
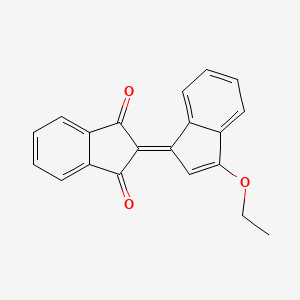
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
